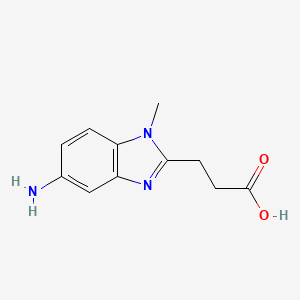
3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid is a compound with the empirical formula C11H15N3O and a molecular weight of 205.26 . It is a derivative of benzimidazole, a heterocyclic compound that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of 3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid has been analyzed using the B3LYP/6-311++G (d,p) basis set . The vibrational assignments and potential energy distribution were calculated using the Vibrational Energy Distribution Analysis (VEDA) program . The compound’s theoretical and actual NMR chemical shifts were found to be quite similar .Physical And Chemical Properties Analysis
3-(5-Amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid is a solid compound . Its SMILES string is CN1C(CCCO)=NC2=CC(N)=CC=C12 .Applications De Recherche Scientifique
Antimicrobial Activity
The benzimidazole core of 3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid has been associated with significant antimicrobial properties. This compound has shown potential in inhibiting the growth of various bacterial strains, including resistant ones such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains . Its mechanism of action often involves interfering with the microbial cell’s replication process, making it a candidate for further development into antimicrobial agents.
Anticancer Properties
Benzimidazole derivatives, including our compound of interest, have been explored for their anticancer activities. They can interact with cancer cell DNA, leading to apoptosis or programmed cell death . This interaction with cellular DNA makes them promising candidates for the development of new chemotherapeutic agents.
Antiviral Applications
The structural motif of benzimidazole is known to confer antiviral properties. Indole derivatives, which share a similar core structure, have been reported to exhibit inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus . This suggests that 3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid could be modified to enhance its antiviral capabilities.
Anti-inflammatory and Analgesic Effects
Compounds with the benzimidazole structure have demonstrated anti-inflammatory and analgesic activities. They can modulate the body’s inflammatory response and provide relief from pain without the significant side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antiparasitic Activity
Benzimidazoles have a history of use as antiparasitic agents. They work by disrupting the microtubule structures of parasitic worms, leading to their immobilization and death. The benzimidazole moiety in our compound could be exploited to develop new treatments for parasitic infections .
Antihypertensive Potential
The benzimidazole nucleus has been implicated in the modulation of blood pressure. It can act on various pathways that regulate vascular tone and cardiac output, offering a potential therapeutic avenue for the treatment of hypertension .
Mécanisme D'action
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to interact with a variety of enzymes and protein receptors . They are structural isosteres of naturally occurring nucleotides, which allows them to easily interact with the biopolymers of living systems .
Mode of Action
Benzimidazole derivatives have been found to interact with biopolymers of living systems due to their structural similarity to naturally occurring nucleotides . They can substitute guanidinium groups in receptor molecules designed as phosphoryl transfer catalysts .
Biochemical Pathways
Benzimidazole derivatives have been found to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzimidazole derivatives have been found to have a wide range of biological activities, including anticancer, hormone antagonist, antiviral, anti-hiv, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .
Propriétés
IUPAC Name |
3-(5-amino-1-methylbenzimidazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-14-9-3-2-7(12)6-8(9)13-10(14)4-5-11(15)16/h2-3,6H,4-5,12H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJGKMSQNZIEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropyl 2-methyl-5-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B3012611.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3012614.png)
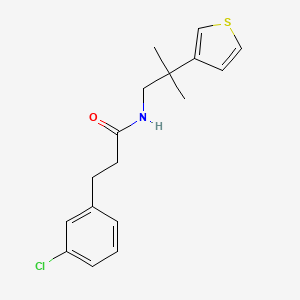

![N-(2,4-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B3012622.png)
![1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid](/img/structure/B3012623.png)

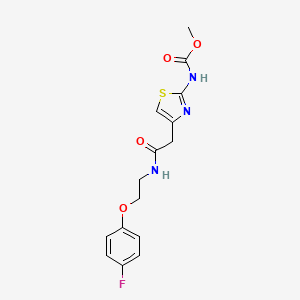
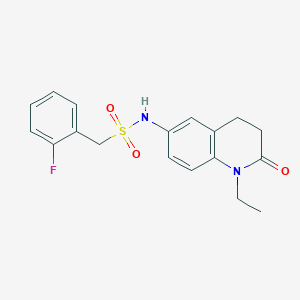
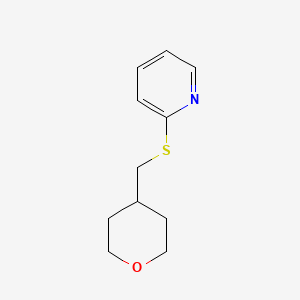
![benzo[c][1,2,5]thiadiazol-5-yl(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B3012628.png)
![6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3012629.png)
